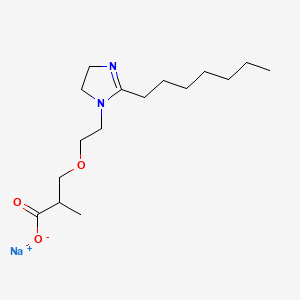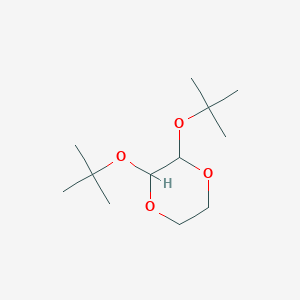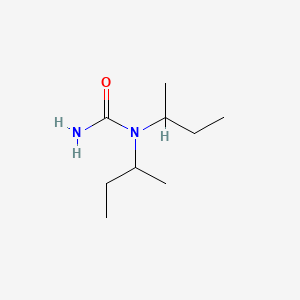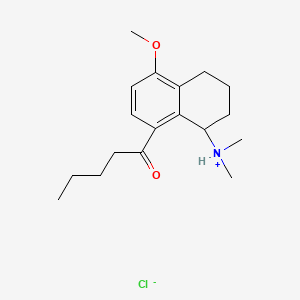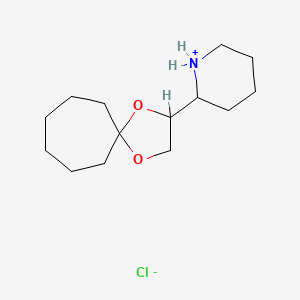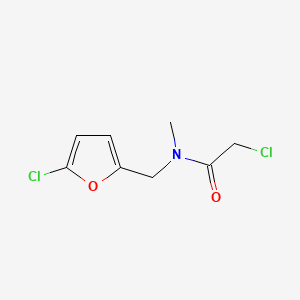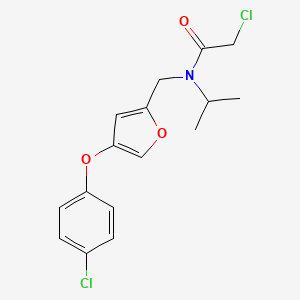
Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chlorinated acetamide group, a chlorophenoxy group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate chlorinating agent to form 4-chlorophenoxy.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The chlorophenoxy and furan intermediates are coupled under specific conditions to form the desired compound.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chlorophenoxy group.
Reduction: Reduction reactions could target the chlorinated acetamide group.
Substitution: The chlorinated positions in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the furan ring or chlorophenoxy group.
Reduction Products: Reduced forms of the acetamide group.
Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Used as a probe or inhibitor in biochemical assays.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an active pharmaceutical ingredient.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Used in the synthesis of specialized polymers.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, 2-chloro-N-(phenylmethyl)-N-(1-methylethyl)-: Similar structure but lacks the furan ring.
Acetamide, 2-chloro-N-((5-(4-methoxyphenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
The presence of both the chlorophenoxy group and the furan ring in Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- makes it unique compared to other similar compounds. This unique structure could confer specific chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
75229-12-8 |
|---|---|
Formule moléculaire |
C16H17Cl2NO3 |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
KSIOZUAIJNBBRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



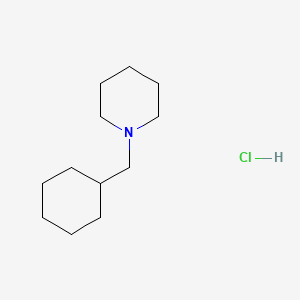
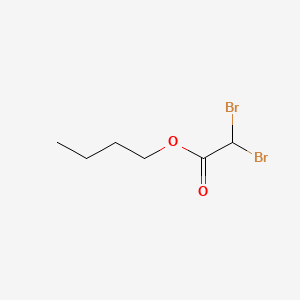

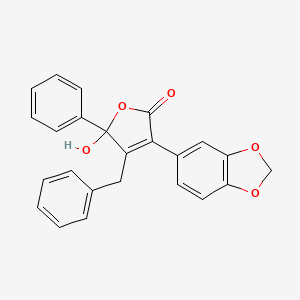
![Formaldehyde, [3H]](/img/structure/B13770156.png)

